Molecular Properties: Target Compound vs. Common N-Methyl Analog
The presence of the oxetane ring in 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester significantly alters key physicochemical properties compared to the more common 1-methyl-4-pyrazoleboronic acid pinacol ester analog. Specifically, the target compound has a higher molecular weight and a larger topological polar surface area (TPSA), which are critical parameters for drug-likeness and bioavailability [1].
| Evidence Dimension | Molecular Weight and TPSA |
|---|---|
| Target Compound Data | MW: 250.10 g/mol; TPSA: 45.5 Ų |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (CAS 761446-44-0): MW: 208.07 g/mol; TPSA: Not directly available from this source but can be inferred to be lower due to fewer oxygen atoms. |
| Quantified Difference | MW difference: +42.03 g/mol; TPSA increase due to the oxetane oxygen. |
| Conditions | Data sourced from PubChem computed properties [1]. |
Why This Matters
The higher molecular weight and TPSA are a direct consequence of the oxetane ring, which is a valuable tool in medicinal chemistry for modulating lipophilicity and metabolic stability, making the derived final compounds potentially more drug-like than those from simpler N-alkyl pyrazoles.
- [1] PubChem. (2025). Compound Summary for CID 73977890: (1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid pinacol ester. National Library of Medicine (US), National Center for Biotechnology Information. View Source
